Physicochemical Profiling and Analytical Characterization of (R)-1-(2,5-Difluorophenyl)propan-1-amine
Physicochemical Profiling and Analytical Characterization of (R)-1-(2,5-Difluorophenyl)propan-1-amine
Executive Summary & Mechanistic Rationale
In modern drug discovery, the strategic incorporation of fluorine into chiral phenylpropylamine scaffolds is a highly effective method for modulating lipophilicity, metabolic stability, and target binding affinity. (R)-1-(2,5-Difluorophenyl)propan-1-amine is a critical chiral building block frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
The 2,5-difluoro substitution pattern serves a dual mechanistic purpose:
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Electronic Modulation: The strongly electronegative fluorine at the ortho (2-) position exerts a negative inductive effect (-I), slightly lowering the pKa of the adjacent primary amine. This enhances membrane permeability by increasing the fraction of un-ionized drug at physiological pH.
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Metabolic Shielding: Fluorination at the 2- and 5-positions blocks cytochrome P450-mediated aromatic oxidation, significantly extending the biological half-life of derivative compounds.
While the free base (CAS 1021005-75-3)[1] is an oily liquid prone to atmospheric oxidation and carbon dioxide absorption, the compound is almost exclusively isolated and stored as a crystalline hydrochloride salt[2]. This salt formation ensures long-term thermodynamic stability and facilitates rigorous stereochemical purification.
Physicochemical Properties
To support formulation and synthetic planning, the core physicochemical parameters of the compound are summarized below. Data reflects the properties of both the free base and the highly stable hydrochloride salt[1][2][3].
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Chemical Name | (R)-1-(2,5-Difluorophenyl)propan-1-amine | (R)-1-(2,5-Difluorophenyl)propan-1-amine HCl |
| CAS Number | 1021005-75-3 (Unspecified stereocenter) | 1217437-41-6 (S-enantiomer reference) |
| Molecular Formula | C₉H₁₁F₂N | C₉H₁₂ClF₂N |
| Molecular Weight | 171.19 g/mol | 207.65 g/mol |
| Physical State | Colorless to pale yellow oil | White to off-white crystalline powder |
| Predicted LogP | ~2.14 | N/A (Ionized) |
| Predicted pKa | ~9.2 - 9.5 | N/A |
| Topological Polar Surface Area | 26.02 Ų | 26.02 Ų |
Asymmetric Synthesis Workflow
To achieve >99% enantiomeric excess (ee), we employ a diastereoselective synthesis utilizing Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide). This approach is highly favored in process chemistry because it relies on predictable steric hindrance to direct hydride attack, rather than requiring expensive transition-metal chiral catalysts.
Figure 1: Asymmetric synthesis workflow of (R)-1-(2,5-Difluorophenyl)propan-1-amine.
Self-Validating Experimental Protocols
The following methodologies are engineered as self-validating systems . By embedding intrinsic control checks (e.g., racemic standard injections, specific precipitation behaviors), the protocols inherently verify their own success before the scientist proceeds to the next step.
Protocol A: Diastereoselective Imine Condensation & Reduction
Causality Focus: Why these specific reagents?
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Imine Formation: Charge a dry flask with 1-(2,5-difluorophenyl)propan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq).
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Causality: Ti(OEt)₄ is strictly required here. It acts as a Lewis acid to activate the ketone, but more importantly, it reacts with the water byproduct to form insoluble TiO₂. This irreversible water scavenging drives the otherwise unfavorable equilibrium entirely to the imine product.
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Reduction: Cool the reaction mixture to -50°C. Slowly add Sodium Borohydride (NaBH₄) (3.0 eq).
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Causality: The bulky tert-butyl group of the chiral auxiliary physically blocks the Si-face of the imine. By lowering the temperature to -50°C, we eliminate non-selective background thermal reduction. The hydride from NaBH₄ is forced to attack exclusively from the less hindered Re-face, establishing the desired (R)-configuration at the alpha-carbon.
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Protocol B: Auxiliary Cleavage and Self-Purifying Salt Formation
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Deprotection: Dissolve the reduced intermediate in methanol. Add 4M HCl in dioxane dropwise at 0°C.
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Causality: The acidic environment selectively hydrolyzes the sulfinamide N-S bond without affecting the newly formed C-N bond.
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Self-Purification: Add cold diethyl ether to the mixture.
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Validation: The (R)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride salt will precipitate as a white crystalline solid, while the cleaved auxiliary byproduct (tert-butylsulfinic acid) remains highly soluble in the ether/methanol supernatant. The physical act of precipitation acts as a self-validating purification step, yielding >98% chemical purity upon filtration.
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Protocol C: Chiral HPLC Validation
To definitively prove the stereochemical outcome, a self-validating analytical method must be employed.
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System Setup: Equip an HPLC with a Daicel Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase). Use a mobile phase of Hexane/Isopropanol (90:10) containing 0.1% Diethylamine (DEA).
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Causality: DEA is mandatory in the mobile phase. It suppresses secondary interactions between the basic primary amine of the analyte and residual silanols on the silica support, preventing peak tailing and ensuring sharp, quantifiable peaks.
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Self-Validation Step (Crucial): First, inject a synthesized racemic standard of 1-(2,5-Difluorophenyl)propan-1-amine.
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Logic: You must observe two distinct peaks with an area ratio of 50:50 and a resolution factor (Rs) > 1.5. If the system cannot resolve the racemate, any data on the chiral batch is invalid.
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Sample Injection: Inject the synthesized (R)-enantiomer batch. The presence of a single peak corresponding to the retention time of the second eluting peak (typically) from the racemic run validates an enantiomeric excess of >99% ee.
References
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PubChem, National Institutes of Health (NIH). "(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride". CID 53484812.[Link]
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NextSDS Substance Database. "(S)-1-(2,5-Difluorophenyl)propan-1-aMine hydrochloride". Regulatory and Safety Data. [Link]
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Ellman, J. A., Owens, T. D., & Tang, T. P. "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews (ACS Publications).[Link]
